![molecular formula C20H21NO5 B2559894 Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate CAS No. 941985-37-1](/img/structure/B2559894.png)
Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate
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Description
“Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” is a chemical compound. It is a derivative of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a 7-phenol metabolite formed during the hydrolysis of carbofuran .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2- ((2, 2-dimethyl-2, 3-dihydrobenzofuran- 7-yl) oxy) acetic acid with SOCl2 and a catalytic amount of DMF in anhydrous toluene .Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name. It contains a benzofuran ring, which is a 5-membered oxygen heterocycle fused to a benzene ring . The benzofuran ring is substituted with two methyl groups at the 2-position, making it 2,2-dimethyl . The 7-position of the benzofuran ring is substituted with an oxyacetamido group, which is further substituted with a benzoate group.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers . It can also be further elaborated via traditional transition-metal catalysed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 454.7±45.0 °C and a predicted density of 1.202±0.06 g/cm3 . The pKa is predicted to be 14.11±0.40 .Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives, including the compound , are found to be suitable structures for antimicrobial agents . They have been used in diverse fields of antimicrobial therapy, showing significant activity against various microbes . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Anticancer Activity
Some substituted benzofurans have shown dramatic anticancer activities . For example, a compound similar to the one was found to have significant cell growth inhibitory effects on different types of cancer cells .
Synthesis of 2,3-Dihydrobenzofurans
The compound “Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” can be used in the synthesis of 2,3-dihydrobenzofurans . These structures are found in many bioactive molecules, including a vast array of natural products and numerous synthetic compounds with useful biological activity .
Drug Discovery
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Development of New Therapeutic Agents
Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives have been established as efficient derivatives in diverse fields of antimicrobial therapy .
properties
IUPAC Name |
methyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2)11-14-5-4-6-16(18(14)26-20)25-12-17(22)21-15-9-7-13(8-10-15)19(23)24-3/h4-10H,11-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUYQKLZVPDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate |
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